

Technical Application Note: Solubilization and Formulation of PF-4136309

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Compound of Interest

Compound Name: PF-4136309
CAS No.: 1341224-83-6; 857679-55-1
Cat. No.: B2544593

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Executive Summary & Scientific Rationale

PF-4136309 (INCB8761) is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4][5] It is widely used to study monocyte recruitment in inflammatory diseases and the tumor microenvironment.[1]

The Solubility Challenge: **PF-4136309** is a hydrophobic small molecule (Calculated LogP ~3.5-4.5).[1] While soluble in organic solvents like DMSO, it is practically insoluble in water (<0.1 mg/mL).[1][3] Direct dilution of a DMSO stock into aqueous media often results in immediate precipitation (crashing out), rendering the compound biologically inactive and potentially clogging instrumentation or causing embolisms in in vivo subjects.[1]

The Solution: To achieve a stable, homogenous solution for animal dosing (intraperitoneal or oral), a co-solvent system is required.[1] This guide details the industry-standard "5/40/5/50" formulation strategy, utilizing DMSO as the primary solubilizer and PEG300 as a co-solvent to maintain solubility upon aqueous dilution.[1]

Physicochemical Profile

Understanding the physical properties of the compound is the first step in successful formulation.[1]

Property	Value	Notes
Compound Name	PF-4136309 (INCB8761)	
CAS Number	1341224-83-6	
Molecular Weight	568.59 g/mol	High MW contributes to slow dissolution kinetics.[1][5]
Appearance	Off-white to light yellow solid	Color change may indicate degradation.[1]
Solubility (DMSO)	≥ 34 mg/mL (up to 100 mg/mL)	Critical: Hygroscopic DMSO reduces solubility drastically.[1]
Solubility (Ethanol)	~20 - 100 mg/mL	Alternative organic solvent.[1]
Solubility (Water)	< 0.1 mg/mL	Insoluble.[1][3][5] Requires vehicle.[1]
Storage (Solid)	-20°C (3 years)	Protect from light and moisture.[1]

Reagents & Materials

- **PF-4136309**: High purity (>98%).[1][6]
- DMSO (Dimethyl Sulfoxide): Anhydrous, cell-culture grade (≥99.9%).[1] Note: Use a fresh bottle. DMSO absorbs atmospheric water rapidly, which causes **PF-4136309** to precipitate.[1]
- PEG300 (Polyethylene Glycol 300): Medical/Reagent grade.[1] Acts as a co-solvent to bridge the lipophilic drug and the aqueous phase.[1]
- Tween 80 (Polysorbate 80): Surfactant.[1] Prevents micro-precipitation and aggregation.[1]
- Saline (0.9% NaCl) or ddH₂O: The aqueous bulk carrier.[1][3]

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a high-concentration, stable stock solution for long-term storage or subsequent dilution.

- Calculate: Determine the mass required for your target concentration.[1][5]
 - Target: 50 mg/mL (87.94 mM) is a standard robust stock concentration.[1]
 - Formula: $\text{Mass (mg)} = \text{Concentration (mg/mL)} \times \text{Volume (mL)}$. [1][3]
- Weigh: Accurately weigh **PF-4136309** into a sterile, glass, screw-cap vial. Avoid plastic microfuge tubes for long-term storage if possible to prevent leaching.[1]
- Solubilize: Add the calculated volume of fresh Anhydrous DMSO.
- Agitate: Vortex vigorously for 30-60 seconds.
 - Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be completely clear and yellow/off-white.[1]
- Inspect: Hold the vial up to a light source. Check for "schlieren" lines (swirls) or floating particulates.[1]
- Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -80°C.

Protocol 2: Formulation for In Vivo Administration (The "5/40/5/50" Method)

Objective: Prepare a 5 mg/mL clear solution for injection or oral gavage using DMSO, PEG300, Tween 80, and Water.

Target Formulation:

- 5% DMSO (Solubilizer)[1][5][6]

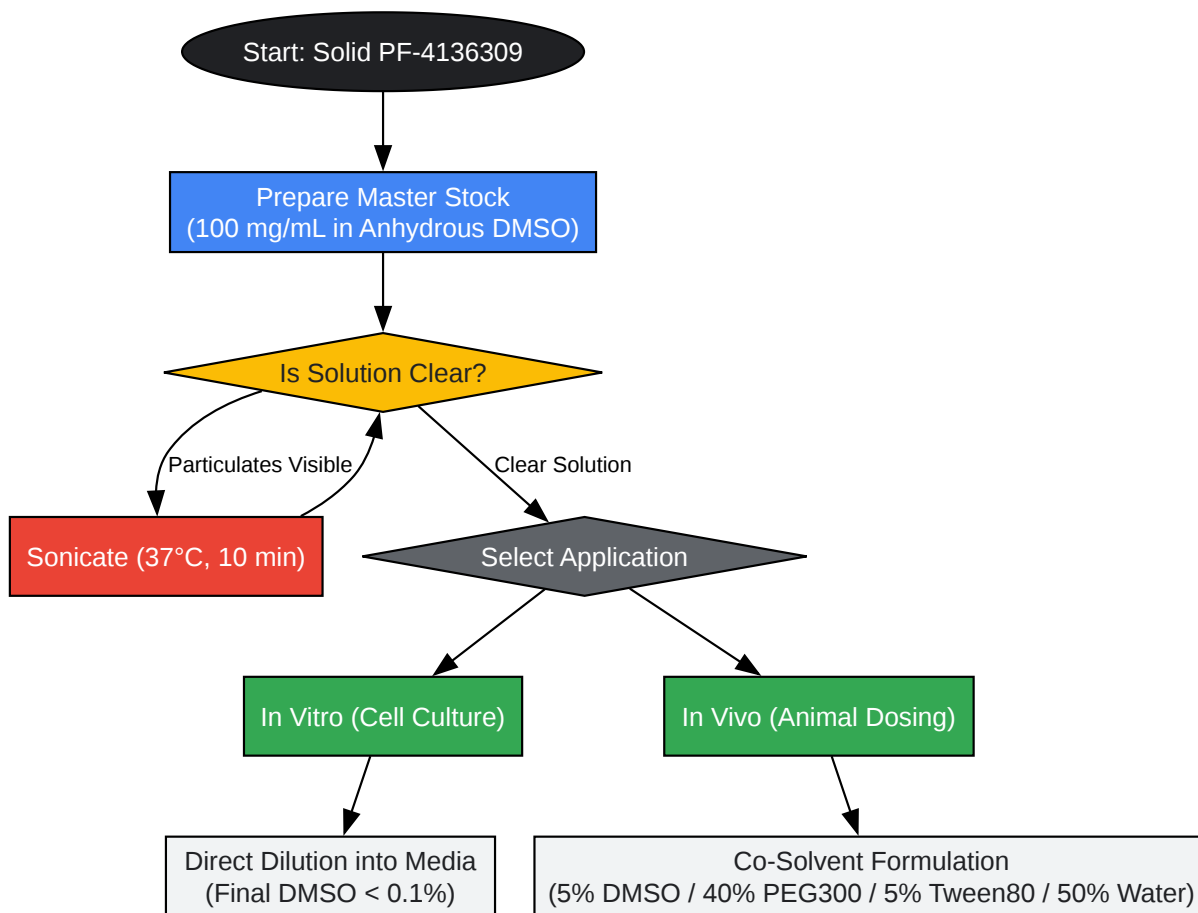
- 40% PEG300 (Co-solvent)[1]
- 5% Tween 80 (Surfactant)[1]
- 50% ddH₂O or Saline (Diluent)[1]

Step-by-Step Workflow (Example: Preparing 1 mL of 5 mg/mL solution):

- Step A (The Stock): Prepare a 100 mg/mL Master Stock in DMSO (as per Protocol 1).
- Step B (Primary Dilution): Pipette 50 μ L of the DMSO Master Stock into a clean tube.
- Step C (The PEG Bridge): Add 400 μ L of PEG300 to the DMSO stock.[1][5]
 - Critical Action: Vortex immediately and thoroughly.[1] The solution should remain clear. If it turns cloudy here, the stock was wet or the compound is degrading.[1]
- Step D (Surfactant Addition): Add 50 μ L of Tween 80.
 - Technique: Tween 80 is viscous.[1] Cut the pipette tip for accurate dispensing or use a positive displacement pipette. Vortex gently to mix.
- Step E (Aqueous Phase): Slowly add 500 μ L of warm (37°C) ddH₂O or Saline while vortexing.
 - Why Warm? Adding cold water can shock the system and cause precipitation.[1]
- Step F (Final Verification): Inspect the solution. It should be a clear, particle-free liquid.[1]
 - Stability:[1][3] Use immediately (within 2-4 hours).[1] Do not store formulated "working solutions" overnight.

Visualization of Workflows

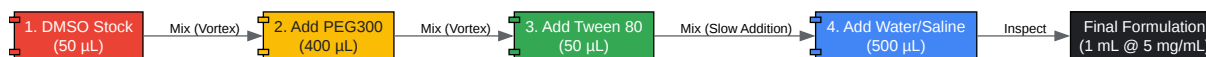
Diagram 1: Solubilization Decision Logic



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Caption: Logic flow for solubilizing **PF-4136309**, ensuring quality control before application-specific dilution.

Diagram 2: The "5/40/5/50" Mixing Protocol[1]



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Caption: Sequential addition order is critical. Never add water directly to the DMSO stock without the PEG300 bridge.[1]

Troubleshooting & Quality Control

Observation	Cause	Corrective Action
Cloudiness upon adding PEG300	DMSO stock was hydrated or PEG300 is old.[1]	Use fresh, anhydrous DMSO. [1] Ensure PEG300 is room temp.
Precipitation upon adding Water	Water added too fast or "PEG Bridge" step skipped.	Add water dropwise while vortexing.[1] Ensure 40% PEG300 concentration is met. [1]
Yellow color intensity varies	Concentration variance or oxidation.[1]	Check weighing accuracy. If dark brown, discard (oxidation).[1]
Viscosity too high for injection	High PEG/Tween content.[1]	Use a lower gauge needle (e.g., 25G or 23G) or warm slightly to 37°C before injecting.[1]

Safety & Handling (MSDS Highlights)

- Hazard: **PF-4136309** is a bioactive CCR2 antagonist.[1][2][3][4][5][7] Avoid inhalation or skin contact.[1]
- DMSO Permeability: DMSO penetrates skin rapidly and carries dissolved compounds into the bloodstream.[1] Double-glove (Nitrile) is mandatory.[1]
- Disposal: Dispose of all chemical waste in designated hazardous waste containers.

References

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